1,4-Dimethylanthraquinon

Übersicht

Beschreibung

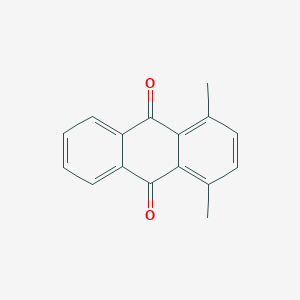

1,4-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 1 and 4 positions on the anthraquinone skeleton. This compound appears as a yellow fluffy powder and is known for its applications in various fields, including organic electronics and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

1,4-Dimethylanthraquinone exhibits notable redox properties, which allow it to participate in various chemical reactions:

- Oxidation : Converts to quinones and other derivatives.

- Reduction : Yields hydroquinones or dihydroxy derivatives.

- Electrophilic Substitution : Functional groups can be introduced onto the anthraquinone core.

Key Reaction Parameters

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic medium |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Halogens, Nitrating agents | Controlled temperature |

Chemistry

1,4-Dimethylanthraquinone serves as a precursor in the synthesis of complex organic molecules. Its versatility as a reagent is utilized in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Anticancer Properties : It induces apoptosis in cancer cell lines by generating reactive oxygen species (ROS), disrupting cellular homeostasis.

- Antimicrobial Effects : Demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Mechanisms include biofilm formation inhibition and nucleic acid synthesis disruption .

Medicine

Research is ongoing into the therapeutic potential of 1,4-dimethylanthraquinone:

- Anti-inflammatory and Antioxidant Effects : Its properties may contribute to the development of new therapeutic agents for inflammatory diseases.

- Neuroprotective Applications : Potential use in protecting against neurodegenerative diseases.

Industry

The compound is used in:

- Dyes and Pigments Production : Its derivatives are integral to the synthesis of various dyes.

- Organic Electronics : Utilized in the development of organic electronic materials due to its stability and electrochemical properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1,4-dimethylanthraquinone in various applications:

-

Anticancer Activity :

- A study demonstrated that 1,4-dimethylanthraquinone induces apoptosis in different cancer cell lines through ROS generation. This highlights its potential as an anticancer agent.

- Antimicrobial Properties :

- Redox Flow Batteries :

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,4-Dimethylanthraquinone | Anti-cancer, Antimicrobial | Induces apoptosis; inhibits nucleic acid synthesis |

| Rhein | Antimicrobial | Disrupts cell wall; inhibits protein synthesis |

| Emodin | Antimicrobial | Blocks energy metabolism; inhibits biofilm formation |

| 9,10-Anthraquinonedione | Moderate antibacterial | Affects electron transfer in respiration |

Future Directions for Research

The promising biological activities of 1,4-dimethylanthraquinone warrant further investigation:

Wirkmechanismus

Target of Action

1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of 1,4-Dimethylanthraquinone are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .

Mode of Action

The mode of action of 1,4-Dimethylanthraquinone involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .

Biochemical Pathways

It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .

Result of Action

The result of 1,4-Dimethylanthraquinone’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.

Action Environment

The action of 1,4-Dimethylanthraquinone can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .

Biochemische Analyse

Biochemical Properties

1,4-Dimethylanthraquinone has been found to interact with various biomolecules. For instance, it has been studied for its interaction with titanium dioxide nanoparticles . The nature of these interactions has been explored using UV-visible absorption spectroscopy and steady-state fluorescence spectroscopy .

Cellular Effects

Its interaction with titanium dioxide nanoparticles suggests potential influences on cell function .

Molecular Mechanism

The molecular mechanism of 1,4-Dimethylanthraquinone is complex. It involves binding interactions with biomolecules and potential changes in gene expression

Temporal Effects in Laboratory Settings

Its photophysical properties have been studied, suggesting potential changes over time .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Another method involves the direct methylation of anthraquinone using methyl iodide in the presence of a strong base like potassium carbonate. This reaction is usually performed in an aprotic solvent such as dimethylformamide .

Industrial Production Methods

In industrial settings, 1,4-Dimethylanthraquinone is often produced through large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions typically yield hydroquinones or dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives. These products are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethylanthraquinone can be compared with other anthraquinone derivatives such as:

- 1,5-Dimethylanthraquinone

- 1,8-Dimethylanthraquinone

- 2,6-Dimethylanthraquinone

These compounds share similar chemical properties but differ in their substitution patterns, leading to variations in their reactivity and applications. For instance, 1,4-Dimethylanthraquinone is unique in its ability to form stable complexes with DNA, making it particularly useful in medicinal chemistry .

Biologische Aktivität

1,4-Dimethylanthraquinone (1,4-DMAQ) is an organic compound belonging to the anthraquinone family, characterized by its three-ring structure and two methyl groups at the 1 and 4 positions. This unique structure influences its chemical properties and biological activities. Recent research has highlighted various biological activities of 1,4-DMAQ, particularly its potential as an anti-cancer agent and its antimicrobial properties.

1,4-DMAQ has the molecular formula C15H12O2 and a CAS number of 1519-36-4. The presence of methyl groups at the 1 and 4 positions affects its steric hindrance and reactivity compared to other anthraquinones. The compound is known for its vibrant yellow color and is utilized in various industrial applications, including dye manufacturing and organic synthesis.

Anti-Cancer Properties

1,4-DMAQ has shown promising anti-cancer activity in several studies. It induces apoptosis in various cancer cell lines, which is a critical mechanism for eliminating cancerous cells. The compound's ability to generate reactive oxygen species (ROS) appears to play a significant role in its anti-cancer effects by disrupting cellular homeostasis and promoting cell death pathways .

Antimicrobial Effects

Research indicates that 1,4-DMAQ possesses notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by disrupting cell wall integrity and blocking nucleic acid synthesis. For instance, studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at varying concentrations . The mechanisms underlying these effects include:

- Biofilm Formation Inhibition : Preventing bacterial adhesion and biofilm development.

- Cell Wall Disruption : Compromising the structural integrity of bacterial cells.

- Nucleic Acid Synthesis Inhibition : Interfering with DNA replication processes.

Case Studies and Research Findings

A comprehensive review of anthraquinones highlighted the structure-activity relationships that contribute to their biological efficacy. For example, it was noted that modifications in the anthraquinone structure significantly influence their antibacterial potency . Furthermore, studies have demonstrated that 1,4-DMAQ can inhibit mitochondrial functions in bacteria, which may contribute to its antimicrobial activity .

Table: Comparison of Biological Activity Among Anthraquinones

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,4-Dimethylanthraquinone | Anti-cancer, Antimicrobial | Induces apoptosis; inhibits nucleic acid synthesis |

| Rhein | Antimicrobial | Disrupts cell wall; inhibits protein synthesis |

| Emodin | Antimicrobial | Blocks energy metabolism; inhibits biofilm formation |

| 9,10-Anthraquinonedione | Moderate antibacterial activity | Affects electron transfer in respiration |

Future Directions for Research

The biological activity of 1,4-DMAQ opens avenues for further research into its therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by 1,4-DMAQ.

- In Vivo Studies : Evaluating the efficacy and safety of 1,4-DMAQ in animal models.

- Formulation Development : Exploring potential formulations for enhanced delivery and bioavailability in clinical settings.

Eigenschaften

IUPAC Name |

1,4-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAVJDEPNXAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061750 | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-36-4 | |

| Record name | 1,4-Dimethyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?

A: The addition of methyl groups to the anthraquinone backbone in 1,4-Dimethylanthraquinone introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing 1,4-Dimethylanthraquinone to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.

Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in 1,4-Dimethylanthraquinone?

A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in 1,4-Dimethylanthraquinone. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how 1,4-Dimethylanthraquinone might interact with other molecules or within specific chemical environments.

Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited 1,4-Dimethylanthraquinone?

A: Studies have shown that upon photoexcitation, 1,4-Dimethylanthraquinone undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of 1,4-Dimethylanthraquinone in photochemical systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.